molecular formula C15H10BrClN2S B2800730 N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine CAS No. 297150-37-9

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine

Cat. No. B2800730
CAS RN: 297150-37-9
M. Wt: 365.67
InChI Key: JTESVKXOBFYKFK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine, also known as BCT-100, is a small molecule compound that has been studied for its potential as a therapeutic agent. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Corrosion Inhibition

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine and related thiazole derivatives have been studied for their potential as corrosion inhibitors. Density functional theory (DFT) calculations and molecular dynamics simulations suggest that these compounds may effectively inhibit the corrosion of iron, with parameters such as the highest occupied molecular orbital energy (E_HOMO), lowest unoccupied molecular orbital energy (E_LUMO), and the energy gap between E_LUMO and E_HOMO (ΔE) being significant predictors of their inhibitory performance. The binding energies on the Fe(110) surface of these thiazole and thiadiazole derivatives indicate strong interactions between the metal surface and the molecules, supporting their potential use in corrosion inhibition applications (Kaya et al., 2016).

Antimicrobial Activity

Thiazole derivatives, including those structurally similar to N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine, have been synthesized and evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans. The synthesis process involves the condensation of amine compounds with phenylisothiocyanate, followed by treatment with 2,4-dinitrophenyl hydrazine. The antimicrobial activity of these derivatives highlights their potential in developing new antimicrobial agents (Kubba & Rahim, 2018).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including benzimidazoles and thiazol-2-amine derivatives, is a key application area for compounds like N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine. These compounds are synthesized through reactions involving aryl halides, amines, and isocyanides, facilitated by catalysts such as palladium and imidazolium salt systems. The resulting heterocyclic compounds are of significant interest due to their diverse biological activities and potential pharmaceutical applications (Grasa et al., 2001).

properties

IUPAC Name

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2S/c16-11-3-7-13(8-4-11)19-15-18-9-14(20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTESVKXOBFYKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)NC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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